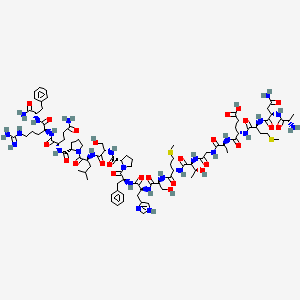![molecular formula C9H8N4O3 B1518537 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1154008-66-8](/img/structure/B1518537.png)
3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-(pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 439108-20-0. It has a molecular weight of 152.15 and its IUPAC name is 3-(2-pyrimidinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “3-(pyrimidin-2-yl)propanoic acid” is 1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11). The InChI key is UXTNNDRHOGJJFE-UHFFFAOYSA-N .Scientific Research Applications
Medicinal Chemistry: Antiviral and Anti-HIV Applications
This compound shows promise in the field of medicinal chemistry, particularly in the development of antiviral drugs. Derivatives of pyrimidinyl-oxadiazol have been studied for their inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . Additionally, compounds with similar structures have demonstrated anti-HIV activity, suggesting potential use in treating HIV infections .
Agriculture: Plant Growth Regulation
In agriculture, pyrimidinyl compounds are known to influence plant growth and development. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, contains a pyrimidinyl-related structure. This indicates that derivatives like 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid could be explored for their effects on plant hormone pathways and growth regulation .
Biotechnology: Enzyme Inhibition
The pyrimidinyl moiety is structurally significant in biotechnology for enzyme inhibition. It can bind to active sites or allosteric sites of enzymes, potentially leading to the development of new biotechnological tools and therapeutic agents .
Material Science: Coordination Polymers
In material science, pyrimidinyl-based compounds are utilized to create coordination polymers with metals such as Ag, Cu, and Zn. These polymers have applications in catalysis, gas storage, and separation technologies .
Environmental Science: Pollutant Degradation
Compounds with pyrimidinyl structures may be involved in environmental science for the degradation of pollutants. Their potential to participate in redox reactions could be harnessed to break down harmful environmental contaminants .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, pyrimidinyl derivatives can serve as standards or reagents in chromatographic analysis. Their distinct chemical properties allow for the separation and identification of complex mixtures, aiding in the analysis of pharmaceuticals and other chemical substances .
Pharmaceutical Development: Drug Design
The pyrimidinyl group is a common feature in many pharmaceuticals. Its presence in 3-[3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid suggests potential applications in drug design, where it could contribute to the pharmacokinetic and pharmacodynamic properties of new drugs .
Biochemistry: Signal Transduction Pathways
Lastly, in biochemistry, pyrimidinyl-containing compounds are often involved in signal transduction pathways. They can act as ligands for receptors or as inhibitors for enzymes involved in cellular signaling, making them valuable in research related to cell communication and diseases .
Safety and Hazards
properties
IUPAC Name |
3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7(15)3-2-6-12-9(13-16-6)8-10-4-1-5-11-8/h1,4-5H,2-3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAXXWMSRNSDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-(sulfomethyl)-](/img/structure/B1518454.png)












